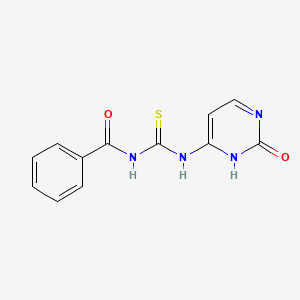

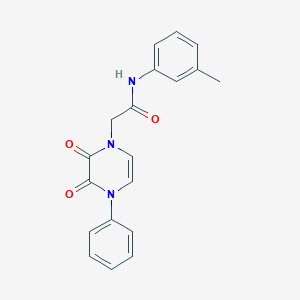

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

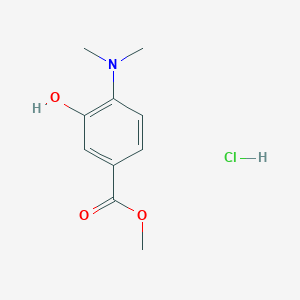

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPPA is a pyrazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for drug development.

Scientific Research Applications

Novel Therapeutic Approaches in Liver Injury

Liver Injury and Acute Liver Failure Treatment

Studies have identified potential therapeutic applications of compounds related to the chemical structure , particularly in the context of treating liver injury and acute liver failure caused by drug overdoses, such as acetaminophen (APAP) toxicity. Research suggests that repurposing drugs based on alternative mechanisms of action, such as inhibiting cytochrome P450 enzymes or acting as c-jun N-terminal kinase inhibitors, could provide promising approaches to complement existing treatments like N-acetylcysteine (NAC) (Jaeschke et al., 2020).

Radioligand Development for PET Imaging

Development of Radioligands for PET Imaging

Another application is in the development of radioligands for positron emission tomography (PET) imaging. A study on the synthesis of [18F]PBR111, a selective radioligand, highlights the utility of similar compounds in creating diagnostic tools for imaging the translocator protein (18 kDa), which is significant in the study of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Enhancement of Drug Degradation

Boosting Acetaminophen Degradation

Research on amorphous Co(OH)2 nanocages as peroxymonosulfate activators demonstrated the potential of these materials, and by extension, chemically related compounds, in enhancing the degradation of pharmaceuticals like acetaminophen in water treatment processes, thereby addressing environmental contamination and pharmaceutical waste management issues (Qi et al., 2020).

Drug Design and Discovery

Drug Design for Analgesic and Antipyretic Agents

A green chemistry approach has been explored for designing potential analgesic and antipyretic compounds, utilizing derivatives similar to the compound . These efforts are directed towards creating environmentally friendly synthetic routes for new pharmaceuticals with potential therapeutic benefits (Reddy et al., 2014).

Anticonvulsant Evaluation

Evaluation of Anticonvulsant Properties

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have shown significant anticonvulsant activities. Such studies underscore the potential medical applications of these compounds in developing treatments for neurological conditions such as epilepsy (Nath et al., 2021).

properties

IUPAC Name |

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-14-6-5-7-15(12-14)20-17(23)13-21-10-11-22(19(25)18(21)24)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYFUIYWNCFAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)but-2-enamide](/img/structure/B2641976.png)

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2641989.png)